molecular formula C6H13KO9P B1612673 Potassium ((2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate CAS No. 103192-55-8

Potassium ((2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate

Cat. No.: B1612673
CAS No.: 103192-55-8
M. Wt: 299.23 g/mol
InChI Key: IQDYKIAPIANZHR-UHFFFAOYSA-N
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Description

Potassium ((2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate, also known as D-Glucose 6-phosphate potassium salt, is a chemical compound with significant importance in various scientific fields. It is a derivative of glucose, a simple sugar that is a primary source of energy for living organisms. This compound is particularly notable for its role in metabolic pathways and its applications in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose 6-phosphate potassium salt typically involves the phosphorylation of D-glucose. This process can be achieved through enzymatic or chemical methods. Enzymatically, hexokinase catalyzes the transfer of a phosphate group from adenosine triphosphate to D-glucose, forming D-Glucose 6-phosphate. Chemically, phosphorylation can be carried out using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions.

Industrial Production Methods

Industrial production of D-Glucose 6-phosphate potassium salt often employs microbial fermentation processes. Specific strains of bacteria or yeast are used to convert glucose into its phosphorylated form. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

D-Glucose 6-phosphate potassium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 6-phosphogluconate in the presence of oxidizing agents.

    Reduction: Reduction reactions can convert it back to D-glucose.

    Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like phosphoryl chloride or sulfuryl chloride can facilitate substitution reactions.

Major Products Formed

    Oxidation: 6-Phosphogluconate

    Reduction: D-Glucose

    Substitution: Various phosphorylated derivatives depending on the substituent introduced.

Scientific Research Applications

D-Glucose 6-phosphate potassium salt has diverse applications in scientific research:

    Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and metabolic pathways.

    Biology: It plays a crucial role in glycolysis and the pentose phosphate pathway, making it essential for studying cellular metabolism.

    Medicine: It is used in diagnostic tests for glucose-6-phosphate dehydrogenase deficiency, a genetic disorder affecting red blood cells.

    Industry: It is utilized in the production of biofuels and bioplastics through microbial fermentation processes.

Mechanism of Action

The primary mechanism of action of D-Glucose 6-phosphate potassium salt involves its role as an intermediate in metabolic pathways. It is a key substrate for enzymes such as glucose-6-phosphate dehydrogenase and hexokinase. These enzymes catalyze reactions that are essential for energy production and biosynthesis in cells. The compound’s molecular targets include various enzymes and transport proteins involved in glucose metabolism.

Comparison with Similar Compounds

Similar Compounds

    D-Glucose: The non-phosphorylated form of D-Glucose 6-phosphate.

    6-Phosphogluconate: An oxidized derivative of D-Glucose 6-phosphate.

    Fructose 6-phosphate: Another phosphorylated sugar involved in glycolysis.

Uniqueness

D-Glucose 6-phosphate potassium salt is unique due to its specific role in both glycolysis and the pentose phosphate pathway. Unlike other phosphorylated sugars, it serves as a critical junction point in cellular metabolism, linking energy production with biosynthetic processes. Its ability to participate in multiple metabolic pathways makes it a versatile and valuable compound in biochemical research.

Properties

InChI

InChI=1S/C6H13O9P.K/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDYKIAPIANZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13KO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585167
Record name D-Glucose 6-phosphate potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103192-55-8
Record name D-Glucose 6-phosphate potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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